molecular formula C18H17N5O2 B235046 N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide

Cat. No. B235046
M. Wt: 335.4 g/mol
InChI Key: JTBCYSZVXMYFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole-based compounds that have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of enzymes involved in cancer cell proliferation and inflammation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Moreover, it has also been reported to reduce the expression of COX-2 and iNOS, which are enzymes involved in the inflammatory response. In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide is its potent antitumor activity against various cancer cell lines. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide. One of the directions is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Moreover, it would be interesting to study the structure-activity relationship of this compound to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for this compound could also be explored to improve its yield and purity.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide involves the reaction of 4-(benzyloxy)benzoyl chloride with sodium azide to form 4-(benzyloxy)benzamidoazide. This intermediate is then reacted with allylamine to form the final product. The synthesis of this compound has been reported in various research articles, and the yield and purity of the product can be optimized by modifying the reaction conditions.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide has shown promising results in various scientific research studies. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, it has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-4-(benzyloxy)benzamide

Molecular Formula

C18H17N5O2

Molecular Weight

335.4 g/mol

IUPAC Name

4-phenylmethoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C18H17N5O2/c1-2-12-23-21-18(20-22-23)19-17(24)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,19,21,24)

InChI Key

JTBCYSZVXMYFOR-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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